n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a cyanocyclohexyl group, a methyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 1-cyanocyclohexylacetonitrile with other reagents under specific conditions. One common method involves the use of microbial conversion to catalyze the substrate, followed by separation and purification . Another approach includes the cyanoacetylation of amines, which is a versatile method for preparing cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Cyanocyclohexaneacetic acid: This compound has a similar cyanocyclohexyl group but differs in its functional groups and overall structure.
N-(1-Cyanocyclohexyl)acetamide: This compound shares the cyanocyclohexyl group but has different substituents.
Uniqueness
n-(1-Cyanocyclohexyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-17-11(18)6-5-10(16-17)12(19)15-13(9-14)7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAUAUBHOAWNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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